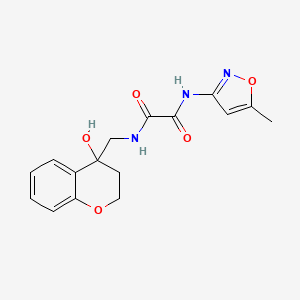![molecular formula C28H25ClN4O4 B2676717 2-{4-[1-(2-[(4-氯苄基)氨基]-2-氧代乙基)-2,4-二氧代-1,4-二氢喹嗪-3(2H)-基]苯基}-N-环丙基乙酰胺 CAS No. 1189724-26-2](/img/no-structure.png)
2-{4-[1-(2-[(4-氯苄基)氨基]-2-氧代乙基)-2,4-二氧代-1,4-二氢喹嗪-3(2H)-基]苯基}-N-环丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a quinazolinone, a benzyl group, and an acetamide. Quinazolinones are a class of organic compounds with a wide range of biological activities. The benzyl group is derived from toluene and the acetamide group is a derivative of acetic acid .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The quinazolinone is a bicyclic system with a benzene ring fused to a 2-amino-1,3-dione. The benzyl group is attached to the nitrogen atom of the quinazolinone, and the acetamide is attached to the phenyl group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the amine group in the benzylamine can act as a nucleophile in substitution reactions. The carbonyl group in the quinazolinone and acetamide can undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups like the amide would increase its solubility in polar solvents .科学研究应用
抗菌活性
喹唑啉衍生物的抗菌特性已被广泛研究。例如,Patel 和 Shaikh (2011) 合成了 1,3-恶唑基-7-氯喹唑啉-4(3H)酮并评估了它们的抗菌活性,发现一些化合物与标准药物相比表现出良好的活性 (Patel & Shaikh, 2011)。这表明可以探索类似的喹唑啉化合物以了解其潜在的抗菌应用。
抗炎和镇痛活性
喹唑啉基乙酰胺的设计和合成也与镇痛和抗炎活性相关。Alagarsamy 等人 (2015) 合成了新型喹唑啉基乙酰胺并研究了它们的镇痛、抗炎和溃疡生成指数活性,突出了喹唑啉衍生物在炎症和疼痛管理中的治疗潜力,而没有关注它们的副作用或剂量 (Alagarsamy 等人,2015)。
抗病毒应用
此外,喹唑啉衍生物在抗病毒研究中显示出前景。Ghosh 等人 (2008) 合成了新型苯胺基喹啉衍生物并评估了其在治疗日本脑炎中的治疗功效。该化合物在体外表现出显着的抗病毒和抗凋亡作用,并增强了受感染小鼠的存活率,表明喹唑啉衍生物在抗病毒治疗中的潜力 (Ghosh 等人,2008)。
癌症研究的潜力
喹唑啉化合物也因其抗肿瘤活性而被探索。Forsch、Wright 和 Rosowsky (2002) 合成了 5-氯-5,8-二脱氮叶酸的噻吩类似物,并将其评估为肿瘤细胞生长的抑制剂,展示了喹唑啉衍生物在癌症研究中的作用 (Forsch、Wright 和 Rosowsky,2002)。
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate, followed by cyclization and subsequent reaction with cyclopropylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate", "cyclopropylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or another suitable solvent.", "Step 2: Cyclization of the resulting intermediate by treatment with a suitable cyclization agent such as trifluoroacetic acid (TFA) or another suitable acid in a suitable solvent such as dichloromethane or acetonitrile.", "Step 3: Reaction of the resulting intermediate with cyclopropylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or another suitable agent in a suitable solvent such as dichloromethane or acetonitrile.", "Step 4: Purification of the final product by standard techniques such as column chromatography or recrystallization." ] } | |
CAS 编号 |
1189724-26-2 |
分子式 |
C28H25ClN4O4 |
分子量 |
516.98 |
IUPAC 名称 |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |
InChI 键 |
RFKLLAXSNLJERD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



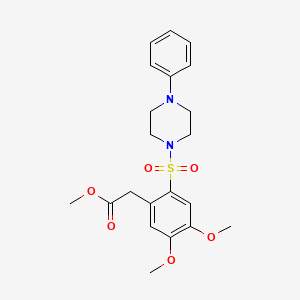
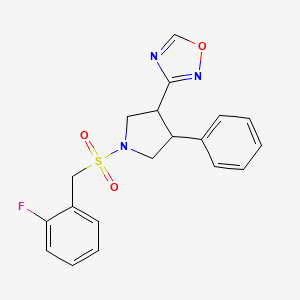

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)

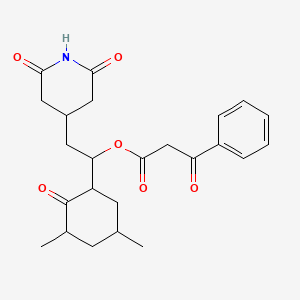

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)
![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)
![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)
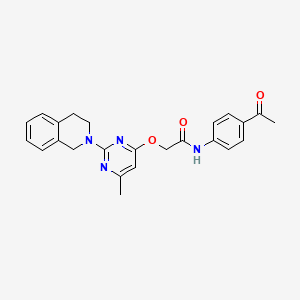

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)
